3-[3-(Bromomethyl)phenyl]thiophene
Overview
Description
3-[3-(Bromomethyl)phenyl]thiophene , also known by its chemical formula C11H9BrS , is a compound with intriguing properties. It belongs to the class of thiophenes , which are aromatic heterocyclic compounds containing a five-membered sulfur-containing ring.
Synthesis Analysis
The synthesis of 3-[3-(Bromomethyl)phenyl]thiophene involves the bromination of a phenyl group attached to a thiophene ring. While specific synthetic routes may vary, this compound can be prepared through bromination reactions using appropriate reagents.
Molecular Structure Analysis
The molecular structure of 3-[3-(Bromomethyl)phenyl]thiophene consists of a central thiophene ring with a phenyl group substituted at the 3-position. The bromomethyl group is attached to the phenyl moiety. The overall structure is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
- Substitution Reactions : Due to the presence of the bromine atom, 3-[3-(Bromomethyl)phenyl]thiophene can participate in nucleophilic substitution reactions. These reactions may lead to the replacement of the bromine atom with other functional groups.
- Cross-Coupling Reactions : The bromine atom can serve as a handle for cross-coupling reactions, allowing the attachment of various organic fragments.
- Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution reactions, leading to modifications at the 3-position.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 177.06 g/mol.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).
- Color : Likely pale yellow to brown.
Safety And Hazards
- Toxicity : As with any brominated compound, caution is necessary due to potential toxicity.
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 3-[3-(Bromomethyl)phenyl]thiophene could explore:
- Applications : Investigate its use in organic electronics, materials science, or medicinal chemistry.
- Functionalization : Develop new synthetic methodologies to modify its structure.
- Biological Activity : Explore any potential biological effects.
properties
IUPAC Name |
3-[3-(bromomethyl)phenyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUVGQHVFDLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531643 | |
Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Bromomethyl)phenyl]thiophene | |
CAS RN |
89929-85-1 | |
Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.